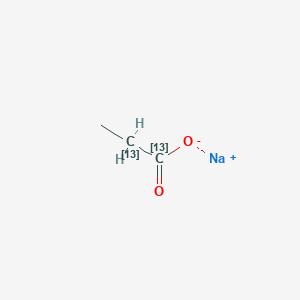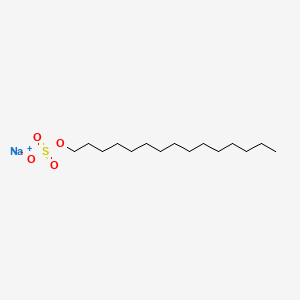![molecular formula C8H6N2O2 B1603051 Pyrrolo[1,2-a]pyrazine-3-carboxylic acid CAS No. 588720-53-0](/img/structure/B1603051.png)
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid
Vue d'ensemble
Description
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It has been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of new compounds related to Pyrrolo[1,2-a]pyrazine-3-carboxylic acid was carried out by two schemes using [3+3]-cycloaddition reaction of 2-azidoacrylic acid derivatives with pyrrolphenylketone as a key stage .Molecular Structure Analysis
The molecular formula of Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is C9H16N2O2 . It has a molecular weight of 184.24 g/mol . The structure includes a pyrrole ring and a pyrazine ring .Physical And Chemical Properties Analysis
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid has a molecular weight of 184.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .Applications De Recherche Scientifique
Antimicrobial Activity
Pyrrolo[1,2-a]pyrazine derivatives have demonstrated significant antimicrobial properties . They are effective against a variety of bacterial strains, including both Gram-positive and Gram-negative microorganisms . This makes them valuable for developing new antibiotics and antiseptics.
Antifungal and Antiviral Applications
These compounds also exhibit antifungal and antiviral activities . Their ability to inhibit the growth of various fungi and viruses can be harnessed in the treatment of infectious diseases and in the development of antifungal and antiviral drugs .
Anxiolytic Properties
Research has shown that certain pyrrolo[1,2-a]pyrazine-containing ligands have anxiolytic activity . They interact with the 18-kDa translocator protein (TSPO), which is involved in the biosynthesis of neurosteroids that regulate anxiety . This suggests potential use in the development of new anxiolytic medications without the side effects associated with benzodiazepines.
Kinase Inhibition
Some pyrrolo[1,2-a]pyrazine derivatives are known to inhibit kinase activity. Kinase inhibitors are crucial in the treatment of various cancers as they can interfere with the signaling pathways that promote tumor growth and proliferation .
Medicinal Chemistry and Drug Discovery
The pyrrolo[1,2-a]pyrazine scaffold is an attractive target in drug discovery due to its nitrogen-containing heterocyclic structure. It’s a key component in the design of molecules with potential therapeutic applications, particularly in the realm of small-molecule drugs .
Fluorescent Probes and Polymer Structures
Lastly, these compounds find applications in material science as fluorescent probes and structural units in polymers. Their unique chemical properties allow them to be used in creating materials with specific optical characteristics .
Safety and Hazards
Orientations Futures
Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mécanisme D'action
Target of Action
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . These compounds have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolo[1,2-a]pyrazine derivatives have exhibited more antibacterial, antifungal, and antiviral activities . This suggests that these compounds may interact with targets that play crucial roles in these biological processes.
Pharmacokinetics
It’s known that the synthesized compounds have high theoretical affinity values to the 18-kda translocator protein (tspo) and a favorable profile of admet characteristics .
Action Environment
It’s known that many pyrrolopyrazine derivatives have been isolated from various environments, including plants, microbes, soil, and marine life . This suggests that these compounds may exhibit different activities in different environments.
Propriétés
IUPAC Name |
pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-5-10-3-1-2-6(10)4-9-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBAPDMQXJFUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626516 | |
| Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
CAS RN |
588720-53-0 | |
| Record name | Pyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Benzothiazolesulfonic acid, 2-[4-[(cyanoacetyl)amino]phenyl]-6-methyl-, monosodium salt](/img/structure/B1602968.png)


![Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B1602973.png)



![6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B1602980.png)

![N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B1602982.png)



